Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
“Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound . It is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Synthesis Analysis
There are efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro [3.3]heptane-2-carboxylate . The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” is complex . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Chemical Reactions Analysis
The chemical reactions of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” are not fully described in the available sources .Scientific Research Applications
Synthesis and Chemical Transformations
- Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, obtained through regioselective 1,3-dipolar cycloaddition, are highlighted for their potential in generating diverse molecular architectures, useful in drug discovery and organic synthesis (Molchanov & Tran, 2013).
- Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate emphasizes its utility as a bifunctional compound for selective derivatization, providing access to novel compounds with potential pharmacological applications (Meyers et al., 2009).
- The study of 2-azaspiro[3.3]heptane-derived amino acids adds to the family of sterically constrained amino acids, showing promise in chemistry, biochemistry, and drug design for their unique structural features (Radchenko et al., 2010).
Potential Antibacterial Applications
- A novel series of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines was developed, showing potent antibacterial activity against respiratory pathogens, highlighting the therapeutic potential of spirocyclic compounds in treating respiratory tract infections (Odagiri et al., 2013).
Drug Discovery and Design
- Spirocyclic azetidines and related compounds have been synthesized, with emphasis on their utility as novel building blocks in drug discovery. These efforts underscore the versatility of spirocyclic scaffolds in accessing chemically diverse and biologically relevant molecules (Guérot et al., 2011).
Pharmacokinetic Studies
- Although specific pharmacokinetic studies on Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate were not found, related research on DU-6859a, a fluoroquinolone with a spiro[2,4]heptane moiety, demonstrated good tolerance and promising pharmacokinetics in healthy volunteers, suggesting the potential of spirocyclic compounds in developing new drugs (Nakashima et al., 1995).
Safety And Hazards
Future Directions
“Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate” has potential applications in multiple fields, including chemistry, biochemistry, and drug design . It is part of the family of sterically constrained amino acids, which have been of interest to chemists and biologists due to their potential as efficient and selective ligands for various biological targets .
properties
IUPAC Name |
methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWWEPHAHUEGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
CAS RN |
2375267-92-6 |
Source
|
Record name | methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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